(2S)-2-(Dimethylamino)-3-hydroxypropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Acocantherine can be synthesized through a series of chemical reactions involving the extraction of the compound from natural sources such as the Strophanthus plant. The process typically involves the following steps:
Extraction: The compound is extracted from the plant material using solvents like ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate acocantherine.
Crystallization: The purified compound is crystallized to obtain acocantherine in its pure form.
Industrial Production Methods: Industrial production of acocantherine involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Acocantherine undergoes several types of chemical reactions, including:
Oxidation: Acocantherine can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Acocantherine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acocantherine can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Acocantherine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and ion transport mechanisms.
Biology: Investigated for its role in cellular signaling and ion homeostasis.
Medicine: Explored for its potential therapeutic effects in treating heart failure and other cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Acocantherine exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making acocantherine effective in treating heart failure .
Comparison with Similar Compounds
Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Digitoxin: Similar to digoxin but with a longer half-life and different metabolic pathways.
Strophanthin: A compound closely related to acocantherine, also derived from the Strophanthus plant.
Uniqueness: Acocantherine is unique due to its specific inhibition of the sodium-potassium adenosine triphosphatase enzyme and its potent effects on cardiac contractility. Its distinct pharmacokinetic properties and therapeutic potential make it a valuable compound in both research and clinical settings .
Properties
CAS No. |
116853-49-7 |
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Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m0/s1 |
InChI Key |
VTXPZVSCKQOHJD-BYPYZUCNSA-N |
Isomeric SMILES |
CN(C)[C@@H](CO)C(=O)N |
SMILES |
CN(C)C(CO)C(=O)N |
Canonical SMILES |
CN(C)C(CO)C(=O)N |
Synonyms |
Propanamide, 2-(dimethylamino)-3-hydroxy-, (S)- (9CI) |
Origin of Product |
United States |
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